1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride is a chemical compound that features a trifluoroethyl group attached to an indazole ring. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The hydrochloride salt form enhances its solubility in water, facilitating its use in aqueous solutions.
Preparation Methods
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroethylamine hydrochloride and an appropriate indazole derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as iron porphyrin complexes. The reaction proceeds via N-trifluoroethylation of the indazole derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, yielding reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,2,2-trifluoroethylamine and 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine hydrochloride share structural similarities
Uniqueness: The presence of the indazole ring and the trifluoroethyl group makes this compound unique.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazol-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-15-8-6(4-14-15)2-1-3-7(8)13;/h1-4H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFVBHGMTROUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(N=C2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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